
2-(2-Bromo-4,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C10H12BrNO2 It is a brominated derivative of phenoxyacetamide, characterized by the presence of a bromo group and two methyl groups on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-dimethylphenoxy)acetamide typically involves the reaction of 2-bromo-4,5-dimethylphenol with chloroacetamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-(4,5-dimethylphenoxy)acetamide.
Scientific Research Applications
Medicinal Chemistry
1. Inhibition of Enzymes Related to Metabolic Disorders
One of the significant applications of 2-(2-Bromo-4,5-dimethylphenoxy)acetamide is its role as an inhibitor of 11-beta hydroxysteroid dehydrogenase (11β-HSD). This enzyme is crucial in the conversion of cortisone to cortisol, and its inhibition can be beneficial in treating conditions associated with excess cortisol, such as metabolic syndrome, type 2 diabetes, and obesity. The compound has been shown to selectively inhibit 11β-HSD1, making it a candidate for therapeutic development against these disorders .
2. Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, modifications of the compound have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. The presence of specific functional groups has been linked to enhanced cytotoxicity, suggesting that further exploration could lead to the development of new anticancer agents .
Agricultural Applications
1. Fungicidal Activity
The compound has been investigated for its fungicidal properties. Research indicates that acetamide derivatives can effectively combat fungal infections in plants. The mechanism often involves disrupting cellular processes in fungi, leading to their death. This application is particularly relevant in agricultural settings where crop protection is essential for yield improvement .
2. Herbicidal Potential
In addition to its fungicidal properties, this compound has shown potential as a herbicide. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that can control weed populations without harming crops .
Synthetic Methodologies
1. Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis. It can be used in the preparation of various complex molecules through reactions such as nucleophilic substitutions and coupling reactions. This versatility is vital for developing new pharmaceuticals and agrochemicals .
2. Catalytic Applications
Recent advancements have explored the use of this compound in catalytic processes. For example, it can act as a catalyst or a precursor for catalysts in organic reactions, enhancing reaction efficiency and selectivity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The bromo group and phenoxyacetamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)acetamide
- 2-(2-Bromo-4-chlorophenoxy)acetamide
- 2-(2-Bromo-4-methoxyphenoxy)acetamide
Uniqueness
2-(2-Bromo-4,5-dimethylphenoxy)acetamide is unique due to the presence of both bromo and dimethyl groups on the phenoxy ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. The combination of these substituents can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research applications .
Biological Activity
2-(2-Bromo-4,5-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its structural features that may confer significant biological activities. This article explores its biological activity, focusing on potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a phenoxy group substituted with a bromine atom and two methyl groups at the 4 and 5 positions of the aromatic ring, along with an acetamide functional group. Its molecular formula is C12H14BrNO, and it has a molecular weight of approximately 242.11 g/mol. The presence of the bromine atom enhances its chemical reactivity, making it a valuable intermediate in organic synthesis .
Biological Activity Overview
Research on compounds similar to this compound suggests several potential biological activities:
- Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties. For instance, bromodomain inhibitors have shown effectiveness against various cancer cell lines, including triple-negative breast cancer (TNBC), by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The presence of halogens and functional groups in related compounds indicates potential antimicrobial or herbicidal activities. Studies have shown that halogenated phenoxy derivatives can disrupt microbial function or plant growth .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially leading to therapeutic effects against diseases such as cancer or infections .
The mechanism of action for this compound likely involves its interaction with specific molecular targets. The bromo-substituted phenoxy group may enhance binding affinity to these targets, which could include:
- Bromodomain-containing proteins : These proteins are involved in chromatin remodeling and gene expression regulation. Inhibitors targeting these proteins have shown promise in cancer therapy .
- Kinases : The acetamide moiety may facilitate interactions with kinase enzymes, which play critical roles in cell signaling pathways .
Case Studies
- Anticancer Activity : A study on a structurally analogous compound demonstrated IC50 values of 180 nM against BRD4 and 230 nM against CK2, indicating potent dual inhibition that could be relevant for developing new cancer therapies .
- Antimicrobial Evaluation : While specific data on this compound is scarce, similar compounds have shown effective antimicrobial activity against drug-resistant strains of bacteria and fungi .
Data Table: Summary of Biological Activities
Activity Type | Related Compounds | IC50 Values | Notes |
---|---|---|---|
Anticancer | Bromodomain inhibitors | 180 nM (BRD4) | Induces apoptosis in cancer cells |
Antimicrobial | Halogenated phenoxy derivatives | Varies (4 - 64 μg/mL) | Effective against resistant strains |
Enzyme Inhibition | Kinase inhibitors | Not specified | Potential therapeutic applications |
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-(2-bromo-4,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-6-3-8(11)9(4-7(6)2)14-5-10(12)13/h3-4H,5H2,1-2H3,(H2,12,13) |
InChI Key |
WYGHXCFUTGLTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.